1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Overview
Description
1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 g/mol It is a solid compound that belongs to the class of halogenated heterocycles
Preparation Methods
The synthesis of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone typically involves the reaction of 3-chlorophenylhydrazine with acetylacetone under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid . The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethanone can be compared with other similar compounds, such as:
1-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar structure but with a methyl group at the 5-position of the pyrazole ring.
1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound contains an imidazole ring instead of a pyrazole ring.
(4-Chlorophenyl)(1H-pyrrol-3-yl)methanone: This compound has a pyrrole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)pyrazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)9-6-13-14(7-9)11-4-2-3-10(12)5-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSJNSCNNBHHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586338 | |
Record name | 1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925142-81-0 | |
Record name | 1-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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